

Application Notes and Protocols: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 7-Bromoquinazoline-2,4(1H,3H)-dione

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The bromine-substituted analog, **7-Bromoquinazoline-2,4(1H,3H)-dione**, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of **7-Bromoquinazoline-2,4(1H,3H)-dione**.

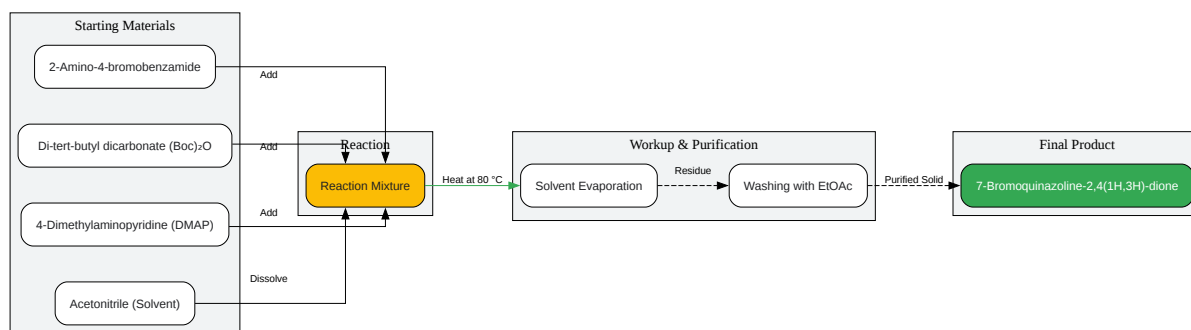
Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **7-Bromoquinazoline-2,4(1H,3H)-dione**.

Parameter	Value	Reference
Yield	93%	[1][2]
Physical Appearance	White solid	[1][2]
Melting Point	> 250 °C	[1][2]
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)	[1][2]
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6	[1][2]
ESI-HRMS (m/z)	Calculated for C ₈ H ₆ BrN ₂ O ₂ [M + H] ⁺ : 240.9607, Found: 240.9602	[1][2]

Experimental Workflow

The synthesis of **7-Bromoquinazoline-2,4(1H,3H)-dione** can be achieved through a one-pot reaction from the corresponding 2-aminobenzamide. The general workflow is depicted below.



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Caption: One-pot synthesis workflow for **7-Bromoquinazoline-2,4(1H,3H)-dione**.

Experimental Protocol

This protocol is based on the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate.^{[1][2]}

Materials:

- 2-Amino-4-bromobenzamide
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (MeCN)

- Ethyl acetate (EtOAc)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Reflux condenser
- Rotary evaporator
- Filtration apparatus

Procedure:

- To a solution of 2-amino-4-bromobenzamide (1 equivalent) in acetonitrile, add 4-dimethylaminopyridine (DMAP, 2.0 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 3.0 equivalents).
- Stir the resulting mixture at 80 °C.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
- Wash the resulting residue with ethyl acetate (EtOAc).
- Collect the solid product by filtration.
- Dry the solid product under vacuum to yield **7-Bromoquinazoline-2,4(1H,3H)-dione** as a white solid.

Characterization:

The identity and purity of the synthesized **7-Bromoquinazoline-2,4(1H,3H)-dione** can be confirmed by the following analytical techniques:

- ^1H NMR: To confirm the proton environment of the molecule.
- ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
- Melting Point Analysis: To assess the purity of the compound.

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References

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarboxate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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